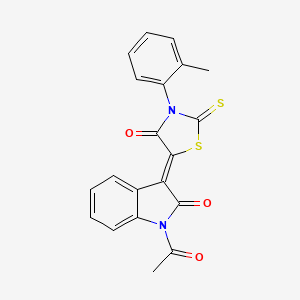

![molecular formula C16H15ClFNO5S B2585964 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1396798-37-0](/img/structure/B2585964.png)

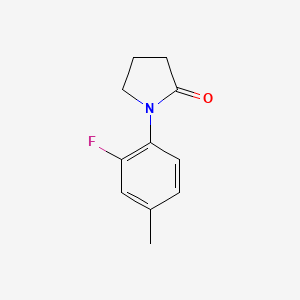

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active compounds . The presence of a sulfonamide group (-SO2NH2) could suggest potential medicinal properties, as sulfonamides are known for their use in antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, potentially influencing its reactivity and stability .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The benzo[d][1,3]dioxol-5-yl group might participate in electrophilic aromatic substitution reactions, while the sulfonamide group could be involved in reactions with acids or bases .Aplicaciones Científicas De Investigación

COX-2 Inhibition and Potential Therapeutic Applications

A related compound, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, has been identified as a potent, highly selective, and orally active inhibitor of cyclooxygenase-2 (COX-2). This compound, referred to as JTE-522, is currently undergoing phase II clinical trials for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. This suggests that compounds within this class, including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide, may hold potential for therapeutic applications in inflammatory diseases and pain management due to their selective inhibition of COX-2, thereby reducing inflammation and pain without affecting COX-1, which is important for protecting the stomach lining (Hashimoto et al., 2002).

DNA Binding and Anticancer Activity

Sulfonamide derivatives, including those similar to this compound, have been studied for their ability to bind to DNA and exhibit anticancer activity. The N-sulfonamide derivative plays a crucial role in determining the type of interaction with DNA, which in turn affects the compound's ability to cleave DNA and its antiproliferative activity against cancer cells. Such compounds have shown promise in inducing cell death mainly through apoptosis, with certain derivatives being particularly effective against specific cancer cell lines (González-Álvarez et al., 2013).

Enantioselective Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a structurally related compound, has been shown to improve the enantioselectivity in fluorination reactions. This suggests that this compound could potentially be applied in synthetic chemistry for enantioselective fluorination processes, providing a way to produce chiral fluorinated compounds with high selectivity and yield (Yasui et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity, suggesting potential targets within cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been associated with the modulation of microtubule assembly, which can lead to mitotic blockade and cell apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO5S/c1-16(20,10-2-5-14-15(6-10)24-9-23-14)8-19-25(21,22)11-3-4-13(18)12(17)7-11/h2-7,19-20H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAXKLFLFREKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

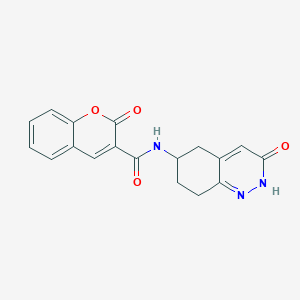

![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)

![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)